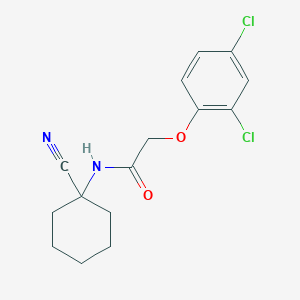

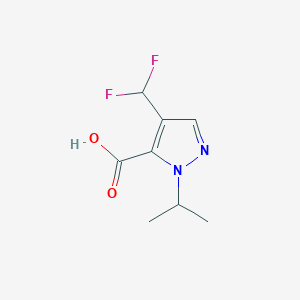

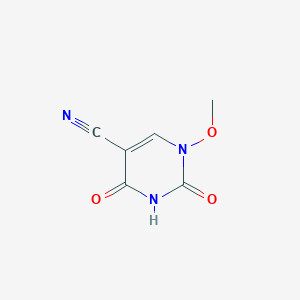

![molecular formula C21H22N2O3 B2699004 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851406-27-4](/img/structure/B2699004.png)

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide, also known as MEAQ, is a compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MEAQ belongs to the family of quinoline derivatives, which have been extensively studied for their diverse biological activities.

科学的研究の応用

Molecular Interaction and Coordination

The structural flexibility and molecular interactions of similar amide derivatives have been investigated to understand their coordination behaviors. For example, amide derivatives demonstrate diverse spatial orientations affecting anion coordination, which could imply potential applications in molecular recognition and sensor development. These interactions are primarily facilitated by weak C–H⋯π and C–H⋯O interactions, leading to varied geometrical structures such as channel-like configurations in crystalline states (Kalita, D., & Baruah, J. (2010)).

Crystallography and Material Science

The crystal structures of quinoline derivatives, including various salts and co-crystals, have been extensively studied to reveal insights into molecular packing, hydrogen bonding, and other non-covalent interactions. These findings not only enrich the fundamental understanding of crystalline material behavior but also suggest applications in designing new materials with specific physical or chemical properties. The formation of co-crystals with aromatic diols, for instance, demonstrates the ability to engineer materials with tailored features, which is crucial for pharmaceutical formulations and material science applications (Karmakar, A., Kalita, D., & Baruah, J. (2009)).

Synthetic Chemistry and Catalysis

Amide-containing quinoline derivatives have been utilized as key intermediates in synthetic chemistry, particularly in the preparation of complex organic molecules. Their reactivity and interaction with various chemical reagents under different conditions highlight their versatility in organic synthesis. For example, the synthesis of complex molecules from simple quinoline derivatives underscores the potential of these compounds in facilitating diverse chemical transformations, which is fundamental to drug discovery and the development of various organic materials (Jiang, X., Zhang, Q., et al. (2011)).

Fluorescence and Sensing Applications

Quinoline derivatives exhibit fluorescence properties that can be exploited in sensor development, particularly for the detection of metal ions and organic compounds. The modulation of fluorescence upon interaction with specific analytes makes these compounds suitable candidates for designing chemosensors. Their ability to form complexes with metals and undergo fluorescence quenching or enhancement in the presence of specific analytes suggests potential applications in environmental monitoring, biological imaging, and diagnostics (Karmakar, A., & Baruah, J. (2008)).

特性

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14-4-3-5-15(10-14)11-20(24)22-9-8-17-12-16-6-7-18(26-2)13-19(16)23-21(17)25/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTXEBKMQHXIFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

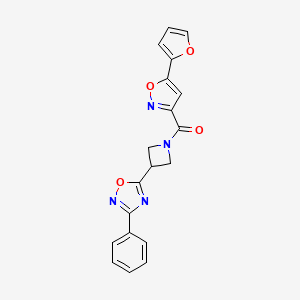

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2698925.png)

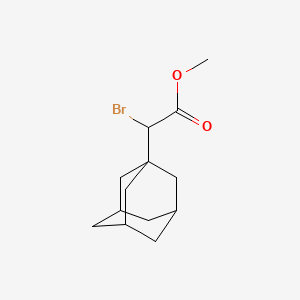

![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)

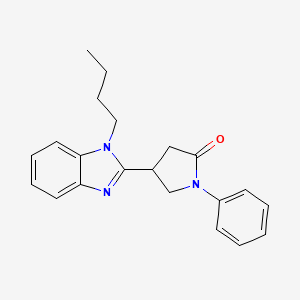

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)